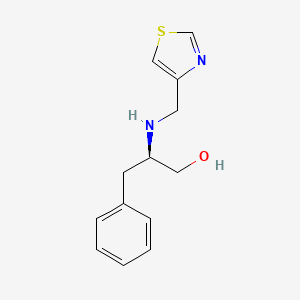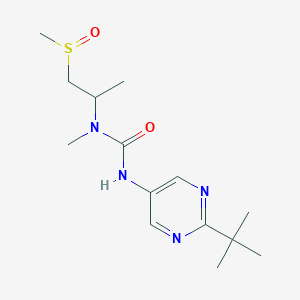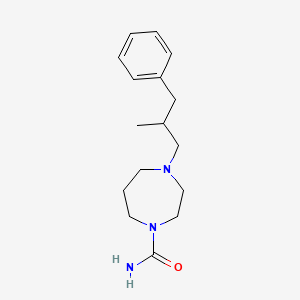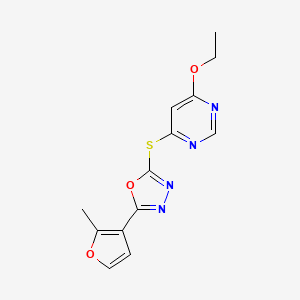
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzamide family and has a unique molecular structure that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of HDACs and PARPs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, while PARPs are enzymes that play a crucial role in DNA repair. Inhibition of these enzymes by the compound leads to altered gene expression and DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide have been extensively studied. The compound has been shown to induce apoptosis in cancer cells through the inhibition of HDACs and PARPs. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide is its specificity towards HDACs and PARPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide. One area of research involves the development of more potent and selective inhibitors of HDACs and PARPs based on the compound's structure. Another area of research involves the investigation of the compound's potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Furthermore, the compound's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Métodos De Síntesis
The synthesis of 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide can be achieved through several methods. One of the most common methods involves the reaction between 2-fluoro-4-hydroxybenzoic acid and N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)amine in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the compound's ability to inhibit the activity of certain enzymes such as HDACs and PARPs. These enzymes play a crucial role in various cellular processes and their inhibition has been linked to the treatment of several diseases including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-17-9-14(22)5-6-16(17)18(23)21(12-15-4-2-8-24-15)11-13-3-1-7-20-10-13/h1,3,5-7,9-10,15,22H,2,4,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJRJJXJRCGXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CN=CC=C2)C(=O)C3=C(C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)

![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)

![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)


![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
